Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1260840-42-3 . It has a molecular weight of 270.09 . The IUPAC name for this compound is ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate . It is typically stored at room temperature and appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 270.09 and is typically stored at room temperature .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The [1,2,4]triazolo[4,3-a]quinolines, a similar structure, play a significant role in modern-day drug discovery and medicinal chemistry . They have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity, as well as prospective antitumor, anticonvulsant, anti-inflammatory, and antimicrobial agents .
Synthesis of Heterocyclic Systems
Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .
Pharmaceutical Applications
Triazolopyridines, owing to their biological activity, have many pharmaceutical applications . They have been synthesized using the chlorinated agent NCS for hydrazones under very mild conditions .
Antifungal Activity
Several new [1,2,4]triazolo[4,3-a]pyridines have been found to show excellent antifungal activities against various fungi .
Inhibitors of Mitogen-Activated Protein (MAP) Kinases
Triazolopyridines, which share a similar structure, act as inhibitors of mitogen-activated protein (MAP) kinases . These are important in the regulation of cell functions, including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Antimalarial Agents
Triazolopyridine derivatives bearing a sulfonamide substituent have been found to be effective antimalarial agents . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Anti-Inflammatory, Hypotensive, Hypoglycemic, Antipyretic, Analgesic, Antiasthmatic Drugs
[1,2,3]triazolo[4,5-b]pyridine derivatives have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs and as vasodilators and substrates of NAD glycohydrolase .
Antifungal Activity
As an integral part of triazolopyridines, [1,2,4]triazolo[4,3-a]pyridines have shown broad spectrum of biological activities, such as antifungal activity .
Fluorescent Probes
1,2,3-Triazole-fused pyrazines and pyridazines have been used as fluorescent probes . These compounds can be used in various fields such as biology and chemistry for the detection and measurement of various biological and chemical substances .
Structural Units of Polymers
These heterocycles have also been used as structural units of polymers . They can be incorporated into polymers for use in solar cells .
c-Met Inhibition
Structures containing these heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This can be useful in the treatment of various types of cancers .
GABA A Allosteric Modulating Activity
These structures have also shown GABA A allosteric modulating activity . This can be useful in the treatment of various neurological disorders .
Cascade Transformations Toward Heterocyclic Systems
Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .
Antitumor Agents
This privileged scaffold was utilized in the design of prospective antitumor agents . It was also found that an introduction of a heterocyclic substituent at C-5 could allow for the preparation of chimeric scaffolds with improved biological activities .
Safety And Hazards
Future Directions
While the specific future directions for this compound are not detailed in the search results, it’s worth noting that triazole compounds, including this one, are being studied for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors, which makes them interesting targets for future research .
properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZXAJUJHNFESH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
CAS RN |
1260840-42-3 | |
Record name | ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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